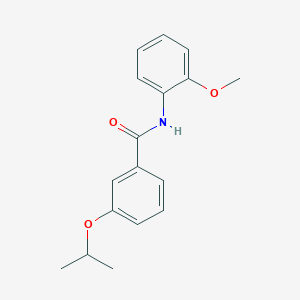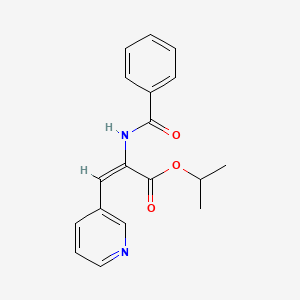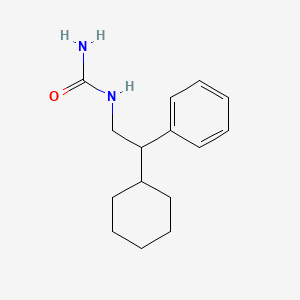
2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one, commonly known as Ro 15-1788, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the GABA-A receptor, which is an important neurotransmitter receptor in the brain. Ro 15-1788 has been found to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
作用机制
Ro 15-1788 works by binding to the benzodiazepine site on the GABA-A receptor, which is a specific binding site for benzodiazepines and related drugs. By binding to this site, Ro 15-1788 can block the effects of GABA on the receptor, which leads to a decrease in the inhibitory effects of GABA on neuronal activity. This can have a number of different effects on the brain, depending on the specific brain region and the type of neurons involved.
Biochemical and Physiological Effects:
Ro 15-1788 has a number of different biochemical and physiological effects, which have been studied in a variety of experimental systems. For example, Ro 15-1788 has been found to increase the release of dopamine in the nucleus accumbens, which is a brain region that is involved in reward and motivation. This effect has been linked to the ability of Ro 15-1788 to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol.
实验室实验的优点和局限性
Ro 15-1788 has a number of advantages for use in laboratory experiments. It is a highly selective antagonist of the GABA-A receptor, which means that it can be used to study the effects of GABA specifically on this receptor. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for researchers. However, there are also some limitations to the use of Ro 15-1788 in laboratory experiments. For example, it can have off-target effects on other receptors, which can complicate the interpretation of experimental results.
未来方向
There are a number of different future directions for research on Ro 15-1788. One area of interest is the role of the GABA-A receptor in anxiety and depression, and how Ro 15-1788 can be used to study this. Another area of interest is the potential use of Ro 15-1788 as a therapeutic agent for addiction and other psychiatric disorders. Finally, there is also interest in developing new compounds that are similar to Ro 15-1788 but with improved properties, such as increased selectivity for the GABA-A receptor or reduced off-target effects.
合成方法
Ro 15-1788 can be synthesized using a number of different methods, but the most commonly used method involves the reaction of 2,6,6-trimethyl-4-piperidone with 2,2,2-trichloroethyl chloroformate. This reaction produces Ro 15-1788 as a white crystalline powder, which can be further purified using recrystallization.
科学研究应用
Ro 15-1788 has been used extensively in scientific research, particularly in the field of neuroscience. It is a selective antagonist of the GABA-A receptor, which means that it can block the effects of GABA on this receptor. This property has been used to study the role of the GABA-A receptor in a variety of physiological and pathological processes, including anxiety, addiction, and epilepsy.
属性
IUPAC Name |
2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-5,7-dihydro-1H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO/c1-7-8(4-13(14,15)16)11-9(17-7)5-12(2,3)6-10(11)18/h17H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKBGRFKHOIBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)CC(CC2=O)(C)C)CC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5291609.png)
![4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine](/img/structure/B5291625.png)
![N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5291629.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5291644.png)


![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5291667.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5291671.png)
![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)


![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5291704.png)